molecular formula C10H12N2O B13492936 1H-Indazole-3-propanol CAS No. 1268520-73-5

1H-Indazole-3-propanol

Cat. No.: B13492936
CAS No.: 1268520-73-5
M. Wt: 176.21 g/mol
InChI Key: TUAOYARZDJJOBA-UHFFFAOYSA-N
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Description

1H-Indazole-3-propanol is a heterocyclic compound that features an indazole ring fused with a propanol group. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the indazole ring, which contains two nitrogen atoms, makes these compounds particularly interesting for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-3-propanol can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones. Another method includes the reduction of 3-nitroindazole derivatives using suitable reducing agents such as palladium on carbon (Pd/C) or Raney nickel under hydrogen atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-3-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in precursor compounds can be reduced to amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Indazole-3-propanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indazole-3-propanol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The indazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds with the target proteins, thereby modulating their activity. This compound has been shown to affect pathways related to cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxaldehyde
  • 1H-Indazole-3-amine
  • 2H-Indazole

Comparison: 1H-Indazole-3-propanol is unique due to the presence of the propanol group, which imparts distinct physicochemical properties compared to its analogs. For example, 1H-Indazole-3-carboxaldehyde contains an aldehyde group, making it more reactive in condensation reactions. 1H-Indazole-3-amine, on the other hand, has an amine group, which can participate in different types of hydrogen bonding and nucleophilic substitution reactions .

Properties

CAS No.

1268520-73-5

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-(2H-indazol-3-yl)propan-1-ol

InChI

InChI=1S/C10H12N2O/c13-7-3-6-10-8-4-1-2-5-9(8)11-12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12)

InChI Key

TUAOYARZDJJOBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCCO

Origin of Product

United States

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